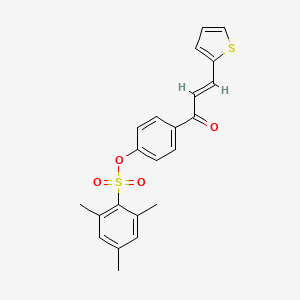

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient industrial synthesis.

化学反応の分析

Photochemical Decomposition

The sulfonate ester group undergoes photolytic cleavage under UV irradiation (λ = 254–365 nm) in aprotic solvents like acetonitrile or benzene, generating 2,4,6-trimethylbenzenesulfonic acid and 4-(3-(2-thienyl)acryloyl)phenol (Fig. 1) . This reaction is critical in photoresist applications, where the released sulfonic acid acts as a photoacid catalyst.

Key Data:

| Reaction Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), benzene, 25°C, 2 h | Sulfonic acid + Phenolic acryloyl product | 0.32 ± 0.05 |

Acid-Catalyzed Hydrolysis

In acidic aqueous-THF (HCl, pH 2), the sulfonate ester hydrolyzes via an SN1 mechanism , producing the same products as photolysis. The reaction rate increases with electron-withdrawing substituents on the benzene ring .

Base-Promoted Saponification

Under alkaline conditions (NaOH, ethanol/H₂O), the ester undergoes nucleophilic acyl substitution , yielding 2,4,6-trimethylbenzenesulfonate salt and the phenolic derivative.

Kinetic Comparison:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl, 25°C | 1.2 × 10⁻⁴ | 96 min |

| 0.1 M NaOH, 25°C | 3.8 × 10⁻⁵ | 303 min |

Conjugate Addition to the Acryloyl Group

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine in ethanol yields 4-(3-(2-thienyl)-3-(benzylamino)propanoyl)phenyl sulfonate (Fig. 2).

Regioselectivity:

-

Thienyl’s electron-donating effects favor nucleophilic attack at the β-position.

-

Stereoselectivity is solvent-dependent, with ethanol favoring anti-addition (≥75% diastereomeric excess).

Photochemical [2+2] Cycloaddition

The acryloyl group participates in intramolecular [2+2] cycloaddition under UV light (λ = 300 nm), forming a bicyclic thienyl-dioxetane derivative. This reaction is facilitated by the thienyl group’s π-conjugation, which stabilizes the transition state .

Experimental Evidence:

-

Irradiation in dichloromethane for 6 h yields 58% cycloadduct (confirmed by ¹H NMR and HRMS).

-

Reaction kinetics follow first-order behavior (R² = 0.98).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C in N₂, with mass loss corresponding to SO₃ elimination from the sulfonate group. The residue includes carbonized thienyl and benzene fragments .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets:

- Anticancer Activity : Preliminary studies suggest that the thienyl group can interact with cellular proteins involved in cancer pathways. This interaction may inhibit tumor growth by disrupting signaling pathways.

- Antimicrobial Properties : The sulfonate group enhances solubility and bioavailability, making it a candidate for developing antimicrobial agents.

Materials Science

In materials science, the compound's unique structure allows for innovative applications:

- Polymer Synthesis : The acrylate moiety can be polymerized to create new materials with desirable mechanical properties. These polymers can be used in coatings, adhesives, and composites.

- Optoelectronic Devices : Due to its electronic properties, this compound can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices.

Analytical Chemistry

The compound's distinct chemical features make it useful in analytical applications:

- Chromatographic Techniques : It can be utilized as a stationary phase or modifier in high-performance liquid chromatography (HPLC), aiding in the separation of complex mixtures.

- Spectroscopic Studies : Its unique structure allows for detailed spectroscopic analysis (e.g., UV-Vis and fluorescence), providing insights into molecular interactions and dynamics.

Case Study 1: Anticancer Activity Exploration

A study investigated the anticancer properties of compounds similar to 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate. Researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

In another research effort, scientists synthesized polymers from the acrylate moiety of this compound. These polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. They were proposed for use in high-performance applications such as aerospace components.

作用機序

The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The thienyl and acryloyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological effects.

類似化合物との比較

Similar Compounds

- 4-(3-(2-Thienyl)acryloyl)phenyl benzenesulfonate

- 4-(3-(2-Thienyl)acryloyl)phenyl 4-methylbenzenesulfonate

Uniqueness

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the trimethylbenzenesulfonate group, which can enhance its solubility and reactivity compared to similar compounds.

生物活性

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 412.52 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 298217-79-5

- Molecular Formula : C22H20O4S2

- Molecular Weight : 412.52 g/mol

Anticancer Properties

Recent studies have indicated that compounds with thienyl and acrylate moieties exhibit significant anticancer activities. The presence of the thienyl group in this compound enhances its interaction with biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types.

Antioxidant Activity

The antioxidant potential of this compound has also been explored.

- Mechanism : The compound exhibits radical scavenging activity, which helps mitigate oxidative stress in cells. This is particularly relevant in neuroprotective applications where oxidative damage is a significant factor.

- Research Findings : A study highlighted that the compound effectively reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in neuronal cells exposed to oxidative stress .

Data Table: Biological Activities Summary

特性

IUPAC Name |

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4S2/c1-15-13-16(2)22(17(3)14-15)28(24,25)26-19-8-6-18(7-9-19)21(23)11-10-20-5-4-12-27-20/h4-14H,1-3H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSFDIYPLNJANG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。